(1R,4R)-2lambda4-thia-5-azabicyclo[2.2.1]heptane 2-oxide;hydrochloride
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Overview
Description
(1R,4R)-2 is a chiral compound with significant importance in various fields of chemistry and biology. Its unique stereochemistry makes it a valuable molecule for studying enantioselective reactions and developing new synthetic methodologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2 typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of prochiral substrates using chiral rhodium or ruthenium catalysts. The reaction conditions often include mild temperatures and pressures to maintain the integrity of the chiral centers.
Industrial Production Methods
In an industrial setting, the production of (1R,4R)-2 can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon at atmospheric pressure.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1R,4R)-2 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a model for studying enzyme-substrate interactions and chiral recognition.
Medicine: (1R,4R)-2 is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of (1R,4R)-2 involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes, facilitating or inhibiting biochemical reactions. The pathways involved often include enantioselective catalysis, where the compound’s stereochemistry plays a crucial role in determining the reaction outcome .
Comparison with Similar Compounds
Similar Compounds
- (1R,4R)-Quercivorol
- (1R,4R)-4-(Dibenzylamino)-1-ethylcyclohexanol
- Tert-butanesulfinamide
Uniqueness
(1R,4R)-2 stands out due to its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of enantioselectivity and the ability to form specific chiral products .
Properties
Molecular Formula |
C5H10ClNOS |
---|---|
Molecular Weight |
167.66 g/mol |
IUPAC Name |
(1R,4R)-2λ4-thia-5-azabicyclo[2.2.1]heptane 2-oxide;hydrochloride |
InChI |
InChI=1S/C5H9NOS.ClH/c7-8-3-4-1-5(8)2-6-4;/h4-6H,1-3H2;1H/t4-,5-,8?;/m1./s1 |
InChI Key |
JBCMWVOOFXBLKR-FZEUOFCDSA-N |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CS2=O.Cl |
Canonical SMILES |
C1C2CNC1CS2=O.Cl |
Origin of Product |
United States |
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